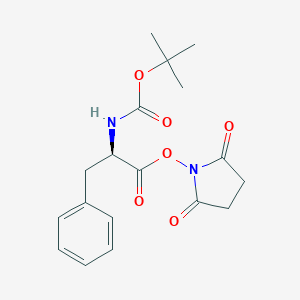

Boc-D-Phe-OSu

描述

Contextualization within Activated Amino Acid Derivatives

Peptide synthesis is fundamentally the sequential formation of amide bonds between amino acids. This process requires the activation of the carboxyl group of one amino acid to render it sufficiently electrophilic to react with the nucleophilic amino group of another. Activated amino acid derivatives are pre-formed intermediates designed for this purpose, offering controlled reactivity and often improved efficiency compared to in situ activation methods. These derivatives include various types of activated esters, acid halides, anhydrides, and other reactive species bachem.com. Boc-D-Phe-OSu belongs to the class of activated esters, specifically an N-hydroxysuccinimide (OSu) ester, which is widely employed in peptide synthesis due to its favorable reactivity and stability characteristics bachem.comchemicalbook.comthieme-connect.com.

Role of the N-tert-Butyloxycarbonyl (Boc) Protecting Group in Amino Acid Chemistry

The tert-butyloxycarbonyl (Boc) group is a widely utilized protecting group for the α-amino function of amino acids in organic and peptide synthesis organic-chemistry.orgjk-sci.commasterorganicchemistry.comnumberanalytics.comontosight.aiamericanpeptidesociety.org. Its primary function is to mask the amine's reactivity, preventing it from participating in unwanted reactions during the activation and coupling steps. The Boc group is typically introduced by reacting the amine with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base organic-chemistry.orgjk-sci.comnumberanalytics.comfishersci.co.ukcommonorganicchemistry.com. This carbamate (B1207046) protecting group is stable under a range of conditions, including basic and nucleophilic environments, which allows for orthogonal protection strategies when combined with other protecting groups organic-chemistry.org. The Boc group is readily removed under mild acidic conditions, most commonly using trifluoroacetic acid (TFA), which cleaves the tert-butyl cation and liberates carbon dioxide, regenerating the free amine organic-chemistry.orgjk-sci.commasterorganicchemistry.comontosight.aicommonorganicchemistry.commasterorganicchemistry.com. This characteristic acid lability makes it a cornerstone of the Boc/benzyl solid-phase peptide synthesis (SPPS) strategy, although it requires harsher deprotection conditions than the base-labile Fmoc group americanpeptidesociety.orgpeptide.com.

Significance of the N-Hydroxysuccinimide (OSu) Activated Ester Moiety in Peptide Coupling

The N-hydroxysuccinimide (OSu) ester moiety is a critical feature that confers reactivity to the carboxyl group of this compound. N-hydroxysuccinimide (NHS) is a common reagent used to prepare these activated esters, which are highly effective for amide bond formation chemicalbook.comthieme-connect.comwikipedia.org. The OSu ester is formed by coupling the carboxylic acid with NHS, often facilitated by carbodiimide (B86325) coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) chemicalbook.comthieme-connect.comwikipedia.orgenamine.net. The electron-withdrawing nature of the succinimide (B58015) ring makes the carbonyl carbon of the ester highly electrophilic, readily undergoing nucleophilic attack by the amine group of another amino acid or peptide bachem.comchemicalbook.comnih.gov. OSu esters are known for their favorable reactivity, relative stability towards hydrolysis, and ease of purification, making them valuable for both peptide synthesis and bioconjugation chemicalbook.comthieme-connect.comnih.gov. The reaction of an OSu ester with an amine results in the formation of a stable amide bond and the release of N-hydroxysuccinimide chemicalbook.comnih.gov.

Unique Aspects of D-Phenylalanine Stereochemistry in Synthetic Design

Amino acids, with the exception of glycine, possess a chiral center at the α-carbon, leading to L- and D-enantiomers jpt.comnih.govbiopharmaspec.comwikipedia.org. While L-amino acids are the building blocks of naturally occurring proteins, the incorporation of D-amino acids into synthetic peptides offers distinct advantages jpt.combiopharmaspec.comnih.govlifetein.comrsc.orgnih.gov. D-phenylalanine, specifically, is the enantiomer of the naturally occurring L-phenylalanine . The inclusion of D-amino acids can significantly enhance the proteolytic stability of peptides, making them more resistant to enzymatic degradation and increasing their in vivo half-life biopharmaspec.comnih.govlifetein.comrsc.orgnih.govmdpi.comsigmaaldrich.com. Furthermore, D-amino acids can influence the secondary structure and conformational properties of peptides, potentially leading to unique biological activities or improved self-assembly characteristics nih.govrsc.orgnih.gov. D-phenylalanine, in particular, has been explored for its pharmacological properties and its ability to confer resistance to degradation in peptide structures ebsco.com.

Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 3674-18-8 | chemicalbook.comglpbio.com |

| Molecular Formula | C₁₈H₂₂N₂O₆ | sigmaaldrich.comadvancedchemtech.com |

| Molecular Weight | 362.38 g/mol | sigmaaldrich.comadvancedchemtech.com |

| Melting Point | 149-153 °C | chemicalbook.comchemdad.com |

| Optical Activity | [α]²⁰/D −21.0±1°, c = 1% in dioxane | sigmaaldrich.comsigmaaldrich.com |

| Form | Solid | sigmaaldrich.comsigmaaldrich.com |

| Purity (HPLC) | ≥98.0% | sigmaaldrich.comsigmaaldrich.com |

| Storage Temperature | −20°C | chemicalbook.comglpbio.comsigmaaldrich.comchemdad.comsigmaaldrich.com |

| Application | Peptide synthesis | sigmaaldrich.comsigmaaldrich.com |

Table 2: Key Features of the Boc Protecting Group

Table 3: Key Features of the OSu Activated Ester Moiety

| Feature | Description | Source(s) |

| Nature | Activated ester | bachem.comchemicalbook.comthieme-connect.comwikipedia.orgnih.gov |

| Primary Function | Activates carboxylic acid for nucleophilic attack by amines, forming amide bonds. | bachem.comchemicalbook.comthieme-connect.comwikipedia.orgnih.gov |

| Formation | Reaction of carboxylic acid with N-hydroxysuccinimide (NHS), often with coupling agents (e.g., DCC, EDC). | chemicalbook.comthieme-connect.comwikipedia.orgenamine.net |

| Reactivity | Highly reactive towards primary amines, forms stable amide linkages. | chemicalbook.comnih.gov |

| Stability | Relatively stable towards hydrolysis; can be purified and stored. | chemicalbook.comwikipedia.org |

| Advantages | Widely used in peptide synthesis and bioconjugation, good reactivity, low toxicity, easy purification. | chemicalbook.comthieme-connect.comnih.gov |

| Disadvantages | Can lead to heterogenous labeling in protein modification if not controlled. | nih.gov |

Table 4: Significance of D-Phenylalanine in Peptide Design

| Aspect | Description | Source(s) |

| Stereochemistry | Enantiomer of L-phenylalanine; possesses the D-configuration at the α-carbon. | jpt.comnih.govbiopharmaspec.comwikipedia.orgsigmaaldrich.com |

| Natural Occurrence | Rare in nature; L-amino acids are predominant in natural proteins. | jpt.comnih.govbiopharmaspec.comwikipedia.orglifetein.com |

| Key Benefits | Enhanced Proteolytic Stability: Increased resistance to enzymatic degradation. Improved Bioavailability: Longer in vivo half-life. Conformational Effects: Can influence peptide secondary structure and folding. Unique Biological Activities: May confer novel activities. | biopharmaspec.comnih.govlifetein.comrsc.orgnih.govmdpi.comsigmaaldrich.com |

| Applications | Antimicrobial agents, enzyme inhibitors, drug delivery systems, research tools, therapeutic applications (e.g., pain management). | lifetein.comebsco.com |

| Considerations | Can sometimes alter or hamper self-assembly, or affect biological activity in unexpected ways. | nih.govrsc.org |

Compound List:

this compound (N-tert-Butyloxycarbonyl-D-Phenylalanine-N-Hydroxysuccinimide ester)

N-tert-Butyloxycarbonyl (Boc)

D-Phenylalanine (D-Phe)

N-Hydroxysuccinimide (NHS/OSu)

Di-tert-butyl dicarbonate (Boc₂O)

Trifluoroacetic acid (TFA)

Dicyclohexylcarbodiimide (DCC)

1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

L-Phenylalanine (L-Phe)

Peptide bond

Amide bond

Carbamate

Activated ester

Structure

3D Structure

属性

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) (2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N2O6/c1-18(2,3)25-17(24)19-13(11-12-7-5-4-6-8-12)16(23)26-20-14(21)9-10-15(20)22/h4-8,13H,9-11H2,1-3H3,(H,19,24)/t13-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHUCANAMPJGMQL-CYBMUJFWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CC=CC=C1)C(=O)ON2C(=O)CCC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H](CC1=CC=CC=C1)C(=O)ON2C(=O)CCC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60457430 | |

| Record name | Boc-D-Phe-OSu | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60457430 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

362.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3674-18-8 | |

| Record name | N-[(1,1-Dimethylethoxy)carbonyl]-D-phenylalanine 2,5-dioxo-1-pyrrolidinyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3674-18-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Boc-D-Phe-OSu | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60457430 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BOC-D-Phenylalanine-N-succinimide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for Boc D Phe Osu

Conventional Solution-Phase Synthesis Routes

Conventional synthesis typically involves a two-step process: protection of the amino group of D-phenylalanine, followed by activation of its carboxylic acid group to form the N-hydroxysuccinimide (NHS) ester.

Amino Group Protection Strategies for D-Phenylalanine

The initial step in preparing Boc-D-Phe-OSu involves protecting the α-amino group of D-phenylalanine with the tert-butyloxycarbonyl (Boc) group. This is commonly achieved by reacting D-phenylalanine with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base. Suitable bases include sodium bicarbonate (NaHCO₃) or triethylamine (B128534) (TEA), and the reaction can be carried out in various solvent systems, such as aqueous tetrahydrofuran (B95107) (THF) or dioxane, often at room temperature or slightly elevated temperatures for several hours to overnight chemicalbook.comchemimpex.comnih.govrsc.orgrsc.orgrsc.orgorganic-chemistry.org. This protection step yields Boc-D-phenylalanine (Boc-D-Phe-OH).

Carboxylic Acid Activation via N-Hydroxysuccinimide Ester Formation

Once Boc-D-phenylalanine is obtained, its carboxylic acid group is activated to form the reactive N-hydroxysuccinimide (NHS) ester rsc.orgsmolecule.comresearchgate.netchemicalbook.comchemicalbook.comnih.govnih.govrhhz.net. This activation is crucial for creating a good leaving group that facilitates nucleophilic attack by the amine component during peptide coupling. The reaction involves treating Boc-D-phenylalanine with N-hydroxysuccinimide (NHS) in the presence of a coupling agent.

Role of Coupling Agents (e.g., Carbodiimides) in Esterification

Carbodiimides are widely employed as coupling agents to facilitate the formation of NHS esters from carboxylic acids. The most common carbodiimides used for this purpose are 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) and N,N'-dicyclohexylcarbodiimide (DCC) rsc.orgsmolecule.comresearchgate.netchemicalbook.comnih.govrhhz.netthermofisher.comcreative-proteomics.comtaylorandfrancis.comgoogle.comnih.gov. These reagents activate the carboxylic acid by forming a reactive O-acylisourea intermediate. The addition of NHS to this intermediate leads to the formation of the more stable and reactive NHS ester, this compound, while releasing a urea (B33335) byproduct (in the case of DCC or EDC) researchgate.netthermofisher.comcreative-proteomics.com.

A typical procedure for synthesizing Boc-L-Phe-OSu (analogous to the D-isomer) involves reacting Boc-L-phenylalanine with NHS (1.1-1.2 equivalents) and EDC·HCl (1.1-1.2 equivalents) in a solvent such as dichloromethane (B109758) (DCM) or DMF, often at temperatures ranging from -5°C to room temperature for several hours to overnight rsc.orgchemicalbook.comrhhz.net. For example, a reported synthesis used EDC (1.2 eq.) and NHS (1.2 eq.) in CH₂Cl₂ at -5°C for 2 hours, followed by stirring at room temperature overnight, yielding 58% of Boc-L-Phe-OSu rsc.org. Alternatively, DCC can be used in an aprotic solvent with NHS google.com.

A carbodiimide-free method for synthesizing active esters, including NHS esters, utilizes a combination of triphenylphosphine (B44618) (PPh₃), iodine (I₂), and triethylamine (Et₃N) at room temperature, avoiding the need for carbodiimides nih.govorganic-chemistry.org.

Table 1: Conventional Synthesis of this compound (General Conditions and Examples)

| Component | Typical Reagents | Solvent(s) | Temperature (°C) | Reaction Time | Yield (%) | Citation |

| Starting Material | Boc-D-Phe | - | - | - | - | |

| Activation | NHS (1.1-1.2 eq.), EDC·HCl or DCC (1.1-1.2 eq.) | CH₂Cl₂, DMF, THF, Dioxane | -5 to RT | 2-24 h | - | rsc.orgsmolecule.comresearchgate.netchemicalbook.comnih.govrhhz.netthermofisher.comcreative-proteomics.com |

| Work-up/Purification | Filtration (for DCC byproducts), washing, recrystallization | - | - | - | - | rsc.orgrhhz.net |

| Reported Yield | Boc-L-Phe-OSu example | CH₂Cl₂ | -5 to RT | Overnight | 58% | rsc.org |

Optimization of Reaction Conditions for Yield and Purity

Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound. Key parameters include the choice of solvent, reaction temperature, reagent stoichiometry, and purification methods. Common solvents employed are dichloromethane (DCM), dimethylformamide (DMF), tetrahydrofuran (THF), and dioxane rsc.orgchemicalbook.comrhhz.netnih.gov. Lower reaction temperatures, such as -5°C, are often preferred to minimize side reactions and potential racemization rsc.org. A slight excess of NHS and the coupling agent (typically 1.1 to 1.2 equivalents) is generally used to ensure complete activation of the carboxylic acid rsc.orgchemicalbook.comrhhz.net. Purification typically involves removing urea byproducts (formed from DCC or EDC) via filtration, followed by aqueous washes to remove excess reagents and water-soluble byproducts, and finally, recrystallization from suitable solvent systems to obtain the pure product rsc.orgrhhz.net.

Advanced and Green Chemistry Approaches

Advanced methodologies aim to improve efficiency, reduce environmental impact, or simplify the synthesis process.

Mechanochemical Synthesis Protocols

Mechanochemistry, particularly ball milling, offers a solvent-free or reduced-solvent approach for synthesizing peptides and their activated derivatives rsc.orgrsc.org. This technique utilizes mechanical force to induce chemical reactions. Studies have shown the successful application of mechanochemical methods for forming peptide bonds using Boc-amino acid N-hydroxysuccinimide esters, including Boc-Phe-OSu rsc.org. For instance, the reaction of Boc-Phe-OSu with amino acid methyl ester hydrochloride salts via ball milling has demonstrated high yields, with dipeptide formation reported at 83-96% rsc.org. These solvent-free processes align with green chemistry principles by minimizing waste and the use of hazardous organic solvents rsc.orgrsc.org.

Table 2: Mechanochemical Synthesis of Boc-Amino Acid OSu Esters (Related Examples)

| Starting Materials | Mechanochemical Method | Solvent(s) | Conditions | Product Yield (%) | Notes | Citation |

| Boc-Phe-OSu, HCl·H-Phe-OMe | Ball milling | Solvent-free | 2 h grinding | 92% | Dipeptide formation (Boc-Phe-Phe-OMe) | rsc.org |

| Boc-Phe-OSu, HCl·H-Leu-OMe | Ball milling | Solvent-free | 2 h grinding | 83% | Dipeptide formation (Boc-Phe-Leu-OMe) | rsc.org |

| Boc-Tyr(Bn)-OSu, HCl·H-Leu-OMe | Ball milling | Solvent-free | 2 h grinding | 98% | Dipeptide formation (Boc-Tyr(Bn)-Leu-OMe) | rsc.org |

| Boc-Gly-OSu, HCl·H-Phe-OMe | Ball milling | Solvent-free | 2 h grinding | 96% | Dipeptide formation (Boc-Gly-Phe-OMe) | rsc.org |

| Boc-protected amino acid, NHS, Coupling Agent | Ball milling | Minimal/Solvent-free | Optimized conditions | >90% | General peptide synthesis, high yields reported |

Compound List

this compound (N-tert-butyloxycarbonyl-D-phenylalanine N-hydroxysuccinimide ester)

D-Phenylalanine

Boc-D-phenylalanine (Boc-D-Phe-OH)

N-Hydroxysuccinimide (NHS)

1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

N,N'-dicyclohexylcarbodiimide (DCC)

Boc-L-Phe-OSu (N-tert-butyloxycarbonyl-L-phenylalanine N-hydroxysuccinimide ester)

Boc-Phe-OSu (N-tert-butyloxycarbonyl-phenylalanine N-hydroxysuccinimide ester)

Boc-Phe-Phe-OMe

Boc-Phe-Leu-OMe

Boc-Tyr(Bn)-Leu-OMe

Boc-Gly-Phe-OMe

HCl·H-Phe-OMe

HCl·H-Leu-OMe

HCl·H-Phe-OH

Di-tert-butyl dicarbonate (Boc₂O)

Triphenylphosphine (PPh₃)

Iodine (I₂)

Triethylamine (Et₃N)

Boc D Phe Osu in Peptide and Peptidomimetic Chemistry

Applications in Solid-Phase Peptide Synthesis (SPPS)

Solid-phase peptide synthesis (SPPS) is the cornerstone of modern peptide chemistry, allowing for the stepwise assembly of amino acids on a solid support. ntu.ac.uk Boc-D-Phe-OSu is particularly well-suited for this methodology.

Role as an Activated Building Block for Chain Elongation

In SPPS, the formation of a peptide bond requires the activation of the carboxylic acid of the incoming amino acid to facilitate its reaction with the free amine of the resin-bound peptide chain. peptide.com this compound is a pre-activated building block, where the N-hydroxysuccinimide (OSu) ester group serves as an excellent leaving group, promoting the efficient formation of the amide bond. peptide2.com This pre-activation strategy offers several advantages, including milder reaction conditions and a reduced risk of side reactions compared to in-situ activation methods. peptide2.com The tert-butyloxycarbonyl (Boc) protecting group on the α-amino group of D-phenylalanine prevents unwanted polymerization during the coupling step. youtube.com

The general cycle of SPPS using this compound involves the deprotection of the N-terminal amino group of the growing peptide chain on the solid support, followed by the coupling of this compound. peptide.compeptide.com This cycle is repeated until the desired peptide sequence is assembled. peptide.com

Coupling Efficiency and Kinetics in SPPS

The efficiency and kinetics of the coupling reaction are paramount for the successful synthesis of long peptides. While specific kinetic data for this compound is not extensively documented in comparative tables, the use of activated OSu esters is known to provide favorable reaction rates. The coupling efficiency is influenced by several factors, including the solvent, temperature, and the nature of the resin-bound amino acid.

| Parameter | Typical Condition/Value | Impact on Coupling |

| Solvent | Dimethylformamide (DMF) or Dichloromethane (B109758) (DCM) | Good swelling of the resin and solubility of reactants. |

| Temperature | Room Temperature | Sufficient for efficient coupling without significant side reactions. |

| Coupling Time | 30 min - 4 h | Dependent on the steric hindrance of the coupling partners. |

| Monitoring | Kaiser Test or Isatin Test (for secondary amines) | To ensure the completion of the coupling reaction. peptide.com |

This table represents typical conditions for SPPS and is not based on specific experimental data for this compound.

Strategies for D-Amino Acid Incorporation into Peptide Sequences

The incorporation of D-amino acids, such as D-phenylalanine, can significantly alter the biological properties of a peptide. peptide.com Using this compound allows for the precise placement of a D-phenylalanine residue at any desired position within the peptide sequence during SPPS. This is particularly valuable for:

Increasing Proteolytic Stability: Peptides containing D-amino acids are more resistant to degradation by proteases, which typically recognize L-amino acids. peptide.com

Modulating Secondary Structure: The introduction of a D-amino acid can induce or disrupt specific secondary structures like β-turns, which can be crucial for biological activity. peptide.com

Enhancing Receptor Binding: In some cases, the altered stereochemistry can lead to a more favorable interaction with the target receptor.

Orthogonal Protection Strategies in SPPS Utilizing this compound

Orthogonal protection strategies are essential for the synthesis of complex peptides, allowing for the selective removal of one type of protecting group without affecting others. peptide.comnih.gov The Boc group is acid-labile and is typically removed with trifluoroacetic acid (TFA). peptide.com In a Boc-based SPPS strategy, side-chain protecting groups are chosen to be stable to TFA but removable by other reagents, such as strong acids like hydrofluoric acid (HF). peptide.com

While the Boc/Bzl (benzyl) protection scheme is not strictly orthogonal as both are acid-labile, their differential lability allows for selective removal. peptide.com The Boc group can be removed with moderate TFA concentrations, while benzyl-based side-chain protecting groups require stronger acids for cleavage. peptide.com

A truly orthogonal approach is often seen in Fmoc-based SPPS, where the base-labile Fmoc group is used for Nα-protection, and acid-labile groups (like tert-butyl) are used for side-chain protection. nih.gov However, this compound can be utilized in hybrid strategies or in cases where Boc chemistry is preferred for specific synthetic challenges.

Applications in Solution-Phase Peptide Synthesis (LPPS)

Solution-phase peptide synthesis (LPPS), while often more labor-intensive than SPPS for long peptides, remains a valuable technique, particularly for large-scale synthesis and the preparation of peptide fragments. bachem.com

Segment Condensation and Fragment Coupling

In LPPS, longer peptides can be constructed by coupling smaller, pre-synthesized peptide fragments in what is known as segment condensation or fragment coupling. peptide.comspringernature.com This approach can be more efficient than the stepwise addition of single amino acids for very long sequences. springernature.com this compound can be used to prepare peptide fragments containing a C-terminal D-phenylalanine. The OSu ester provides the necessary activation for the coupling of this fragment to the N-terminus of another peptide segment in solution. bachem.com

Controlled Amide Bond Formation in Homogeneous Systems

In peptide synthesis, the formation of an amide (peptide) bond between two amino acids requires the activation of the carboxylic acid of one amino acid to facilitate its reaction with the amino group of another. This compound is a pre-activated form of D-phenylalanine designed for this purpose, offering a high degree of control in homogeneous (solution-phase) synthesis.

The N-hydroxysuccinimide (NHS) ester, or OSu group, is an excellent leaving group. Its electron-withdrawing nature makes the carbonyl carbon of the ester highly electrophilic and thus susceptible to nucleophilic attack by the free amino group of another amino acid or peptide. This reaction proceeds efficiently in a variety of organic solvents, leading to the formation of a stable amide bond and the release of the non-reactive and easily removable N-hydroxysuccinimide byproduct.

The presence of the Boc protecting group is equally crucial. It temporarily blocks the N-terminus of the D-phenylalanine, preventing it from self-polymerizing or reacting undesirably. The Boc group is stable under the coupling conditions but can be readily removed with mild acid, such as trifluoroacetic acid (TFA), to expose the N-terminal amine for the next coupling step in the sequence. chempep.comresearchgate.netpeptide.com This Boc/Bzl (benzyl-based side-chain protection) strategy is a well-established method in solution-phase peptide synthesis. researchgate.net The combination of a stable, acid-labile protecting group and a highly reactive activating group allows for the stepwise and controlled elongation of a peptide chain, making this compound a reliable building block for predictable and high-yield amide bond formation.

Design and Synthesis of Peptidomimetics

Peptidomimetics are molecules designed to mimic the structure and function of natural peptides but are modified to overcome their inherent limitations, such as poor metabolic stability and low bioavailability. rsc.org The strategic incorporation of non-natural amino acids is a cornerstone of peptidomimetic design, and this compound is a key reagent for introducing D-phenylalanine, a non-proteinogenic amino acid.

One of the primary motivations for incorporating D-amino acids into peptide sequences is to enhance their metabolic stability. nih.gov Natural peptides composed exclusively of L-amino acids are rapidly degraded by proteases in the body. nih.govmdpi.com However, most human proteases are stereospecific and cannot hydrolyze peptide bonds involving D-amino acids. nih.gov Consequently, the introduction of a D-phenylalanine residue via this compound can render the resulting peptidomimetic resistant to enzymatic degradation, significantly increasing its in vivo half-life and therapeutic potential. nih.govmdpi.com

Beyond stability, the stereochemistry of D-amino acids can profoundly influence the conformation and biological activity of a peptide. nih.gov Substituting an L-amino acid with its D-enantiomer can induce specific secondary structures, such as β-turns, which may be critical for binding to a biological target. nih.gov This conformational constraint can lead to enhanced binding affinity, improved receptor selectivity, and novel biological activities that differ from the all-L-amino acid parent peptide. nih.govnih.gov For example, desmopressin, a synthetic analog of vasopressin, incorporates a D-arginine that alters its receptor specificity and enhances its antidiuretic activity. nih.gov

| Modification Strategy | Primary Advantage | Example / Finding | Reference |

|---|---|---|---|

| L-amino acid to D-amino acid substitution | Enhanced Proteolytic Stability | D-peptides are resistant to degradation by most endogenous proteases, leading to a longer in vivo half-life. | nih.govnih.govmdpi.com |

| Incorporation of D-Phenylalanine | Induction of Specific Conformations | Can stabilize β-turn structures, which can increase binding affinity to biological targets. | nih.gov |

| Stereochemical switching in peptide analogs | Altered Bioactivity | The introduction of D-amino acids can alter receptor subtype specificity and therapeutic effect, as seen with desmopressin. | nih.gov |

| General D-amino acid incorporation | Improved Therapeutic Potential | Peptidomimetics containing D-amino acids often show improved stability and bioavailability, making them better drug candidates. | researchgate.net |

Constraining the flexible structure of a linear peptide into a more rigid conformation, such as a macrocycle, is a powerful strategy in drug design. nih.gov Macrocyclization can pre-organize the peptide into its bioactive conformation, reducing the entropic penalty upon binding and often leading to higher affinity and selectivity. nih.gov this compound is a valuable building block in the synthesis of such constrained analogs. The incorporation of a D-amino acid can act as a "turn-inducer," facilitating the desired ring structure. nih.gov

In the synthesis of macrocyclic peptides, a linear precursor is often assembled first, either in solution or on a solid support, and then cyclized. Research has demonstrated the synthesis of a linear pentapeptide precursor, Boc-D-Phe-D-Lys(2-Cl-Cbz)-N-Me-Val-Leu-Phe-OMe, which is designed for subsequent macrocyclization. escholarship.org The presence of D-amino acids in the linear chain can influence the conformational preferences of the peptide, guiding it toward a structure that is amenable to efficient ring closure. This approach has been used to develop peptidomimetics that inhibit protein-protein interactions, such as those involving the HER2-HER3 receptor complex in cancer cells. nih.gov

The search for novel peptidomimetic scaffolds has led to the development of innovative molecular architectures that replace the labile amide bond with more robust linkages. One such example is the class of oxetanyl peptides, where an amide bond is replaced by a non-hydrolyzable oxetanylamine fragment. nih.govacs.org This modification creates a pseudo-dipeptide that retains the hydrogen bonding pattern of a natural peptide but has enhanced stability. nih.gov

Boc D Phe Osu in Drug Discovery and Chemical Biology

Creation of Peptide-Based Therapeutic Agents

The ability to construct specific peptide sequences is fundamental to the development of new therapeutic agents. Boc-D-Phe-OSu plays a crucial role in this process, enabling the incorporation of the D-phenylalanine residue into peptide chains. chemimpex.comsigmaaldrich.comsigmaaldrich.com

Synthesis of Peptides with Potential Pharmacological Effects

This compound is a key building block in solid-phase peptide synthesis (SPPS), a widely used method for creating peptides with defined sequences. sigmaaldrich.comsigmaaldrich.com The Boc group protects the amino terminus of the D-phenylalanine, preventing unwanted side reactions during the coupling process. The OSu ester, a highly reactive group, readily forms stable amide bonds with the free amino groups of other amino acids or growing peptide chains. This controlled, stepwise addition allows for the precise construction of peptides with desired pharmacological properties. The incorporation of D-phenylalanine, an unnatural amino acid, can enhance the metabolic stability of peptides, making them more effective as therapeutic agents. beilstein-journals.org

Table 1: Key Features of this compound in Peptide Synthesis

| Feature | Description | Reference |

| Boc Protecting Group | Shields the N-terminus of D-phenylalanine, ensuring selective bond formation. | |

| OSu Ester | Activates the C-terminus for efficient coupling with primary amines. | |

| D-Amino Acid | Incorporation of D-phenylalanine can increase resistance to enzymatic degradation. | beilstein-journals.org |

| Solid-Phase Synthesis | Compatible with standard SPPS protocols for automated and manual peptide synthesis. | sigmaaldrich.comsigmaaldrich.com |

Role in Vaccine Design and Development

The development of effective vaccines often relies on the presentation of specific antigenic peptides to the immune system. The inclusion of D-amino acids, such as D-phenylalanine from this compound, into peptide-based vaccines can be advantageous. beilstein-journals.org Peptides containing D-amino acids are generally more resistant to proteolysis, leading to a longer in vivo half-life. This increased stability can result in a more sustained presentation of the antigen to immune cells, potentially leading to a more robust and long-lasting immune response. beilstein-journals.org

Drug Conjugation and Novel Drug Delivery Systems

The reactive nature of the N-hydroxysuccinimide ester in this compound makes it an excellent candidate for conjugating molecules and functionalizing surfaces, which is critical for developing advanced drug delivery systems. chemimpex.comnih.gov

N-Hydroxysuccinimide Ester Mediated Conjugation to Small Molecules

The OSu ester of this compound readily reacts with primary and secondary amines on small molecules to form stable amide bonds. google.com This conjugation chemistry is widely used to link the D-phenylalanine moiety to various small-molecule drugs. This can be done to modify the drug's properties, such as its solubility, stability, or targeting capabilities. For instance, attaching a peptide sequence containing D-phenylalanine can help to target the drug to specific cells or tissues.

Functionalization of Nanoparticles for Targeted Delivery

Nanoparticles are increasingly being explored as carriers for targeted drug delivery. nih.govrsc.orggoogle.com this compound can be used to functionalize the surface of nanoparticles. The OSu ester can react with amine groups present on the nanoparticle surface, effectively coating it with Boc-D-phenylalanine. This surface modification can serve several purposes. The attached peptide can act as a targeting ligand, directing the nanoparticle to specific receptors on cancer cells or other diseased tissues. nih.gov This targeted approach can enhance the therapeutic efficacy of the encapsulated drug while minimizing off-target side effects.

Table 2: Research Findings on Peptide-Functionalized Nanoparticles

| Nanoparticle Type | Functionalizing Peptide | Application | Key Finding | Reference |

| Gold Nanoparticles (AuNPs) | Enzyme Substrate Peptides | Enzyme Activity Assays | Colorimetric detection of enzyme activity for cancer diagnosis. | nih.gov |

| Various Inorganic NPs | Targeting Peptides | Cancer Therapy | Enhanced delivery of therapeutic agents to tumor sites. | nih.gov |

| Polymeric Nanoparticles | Drug-Conjugated Peptides | Controlled Drug Release | Sustained release of drugs from the nanoparticle matrix. | google.com |

Protein Modification and Labeling

The ability to modify and label proteins is essential for studying their function, localization, and interactions. The reactive N-hydroxysuccinimide ester of this compound provides a means to covalently attach the D-phenylalanine residue to proteins. This is typically achieved by reacting this compound with the lysine (B10760008) residues on the protein surface, as the ε-amino group of lysine is a potent nucleophile. While direct labeling with this compound itself is less common than using it as a building block for a larger labeling reagent, the underlying chemistry is fundamental. For instance, a peptide containing a fluorescent dye and D-phenylalanine (introduced using this compound) could be synthesized and then conjugated to a protein of interest. The incorporation of D-phenylalanine could enhance the stability of the peptide linker. beilstein-journals.org

Contributions to Combinatorial Chemistry and Library Synthesis

Generation of Diverse Chemical Libraries for Screening

This compound is a valuable building block in the generation of diverse chemical libraries, a cornerstone of modern drug discovery. pnas.org These libraries, containing thousands to millions of distinct compounds, are screened to identify molecules with desired biological activities. The inclusion of unnatural building blocks like D-phenylalanine, facilitated by reagents such as this compound, significantly expands the chemical space and structural diversity of these libraries. unmc.edunih.gov

The rationale for incorporating D-amino acids is twofold. Firstly, it introduces stereochemical diversity, which can lead to novel binding modes and selectivities for biological targets. pnas.org Secondly, peptides and peptidomimetics containing D-amino acids often exhibit enhanced metabolic stability due to their resistance to degradation by proteases. nih.gov

Diversity-oriented synthesis (DOS) is a strategy employed to create structurally complex and diverse small molecules for screening libraries. pnas.org this compound and similar protected amino acids are key reagents in solid-phase synthesis methodologies that are central to DOS and the construction of peptide and peptidomimetic libraries.

One-Bead One-Compound (OBOC) Library Preparation

A powerful method for generating and screening large chemical libraries is the one-bead one-compound (OBOC) approach. unmc.edunih.gov In this technique, a "split-mix" synthesis strategy is used to ensure that each solid-support bead carries a unique chemical entity. ucdavis.eduscispace.com this compound is utilized in the synthesis of peptides on these beads.

The OBOC method allows for the rapid synthesis and screening of millions of compounds. nih.gov For example, in the preparation of an OBOC peptide library, the beads are split into multiple portions, and a different amino acid (which could be a D-amino acid like that derived from this compound) is coupled to the beads in each portion. The beads are then mixed together before the next coupling cycle. This process is repeated to generate a library where each bead displays a unique peptide sequence.

A key innovation in OBOC library technology is the creation of topologically segregated bilayer beads. ucdavis.edu This involves creating an outer "screening" layer and an inner "encoding" layer on the bead. Reagents like Boc-Phe-OSu can be used in this process. For instance, by treating wet beads with a solution of the coupling reagent in a water-immiscible organic solvent, the reaction can be confined to the surface of the beads. nih.govnih.gov The amines in the interior of the bead can then be reacted with a different set of building blocks, creating a coding sequence that can be used to identify the structure of the compound on the surface that is identified as a "hit" during screening. ucdavis.edu

The table below outlines a representative step in the surface modification of beads for OBOC library synthesis.

| Reagent | Role | Concentration/Amount |

| Boc-Phe-OSu | Coupling Reagent | 0.40 equiv |

| Fmoc-Met-OSu | Coupling Reagent | 0.10 equiv |

| DIPEA | Base | 0.5 equiv |

| DCM/diethyl ether | Solvent | 55:45 (v/v) |

| Data from a study on specificity profiling using OBOC libraries. nih.gov |

Incorporation into Libraries of Cyclic Compounds and Holliday Junction-Trapping Agents

This compound and other protected amino acids are also crucial for the synthesis of libraries of more complex molecules, such as cyclic compounds and those designed to interact with specific biological structures like Holliday junctions. justia.comgoogle.com Cyclic peptides and peptidomimetics are of great interest in drug discovery because their constrained conformations can lead to higher binding affinity and selectivity. pnas.org

The synthesis of these complex libraries often involves multi-step solid-phase and solution-phase chemistry. For example, linear peptide precursors containing both L- and D-amino acids can be synthesized and then cyclized. The incorporation of D-amino acids like D-phenylalanine can introduce specific turns and conformations into the cyclic structure.

Holliday junctions are four-way DNA junctions that are key intermediates in genetic recombination. Compounds that can trap these junctions have potential as anticancer and antimicrobial agents. justia.com Combinatorial libraries of macrocyclic compounds have been designed and synthesized to identify novel Holliday junction-trapping agents. google.com These syntheses can involve the creation of trimeric peptide units, which may include D-amino acids, that are then cyclized. Spacers, which can be amino acids like phenylalanine, can also be incorporated into these structures. justia.com The use of building blocks like this compound allows for the systematic variation of the components of these macrocycles, leading to the generation of diverse libraries for screening.

Reactivity and Derivatization Studies of Boc D Phe Osu

Amide Bond Formation Mechanisms

The primary reaction of Boc-D-Phe-OSu involves the formation of a stable amide bond with a nucleophile, most commonly a primary amine. glenresearch.comcreative-proteomics.com This reaction is a cornerstone of peptide synthesis, enabling the stepwise addition of amino acid residues.

The core mechanism of amide bond formation with this compound is a nucleophilic acyl substitution. creative-proteomics.com The reaction is initiated by the nucleophilic attack of a primary amine on the carbonyl carbon of the NHS ester. glenresearch.comacs.org This attack forms a transient tetrahedral intermediate. Subsequently, the N-hydroxysuccinimide (NHS) moiety is eliminated as a good leaving group, resulting in the formation of a highly stable amide bond. glenresearch.comcreative-proteomics.com This process releases NHS, a weak acid, as a byproduct. glenresearch.com The reaction is highly efficient and proceeds readily under mild conditions, typically at room temperature. glenresearch.comglenresearch.com

The general scheme for this reaction can be represented as: this compound + R-NH₂ → Boc-D-Phe-NH-R + NHS

This mechanism is fundamental to the use of NHS esters in labeling and bioconjugation strategies. glenresearch.com

The efficiency of the coupling reaction between this compound and primary amines can be significantly influenced by both steric and solvent effects.

Steric Hindrance: Steric hindrance, both in the amine nucleophile and the acylating agent, can affect the rate and efficiency of the coupling reaction. Bulky substituents near the reacting amine can impede the nucleophilic attack on the carbonyl carbon of the NHS ester. beilstein-journals.orgglobalresearchonline.net For instance, coupling reactions involving sterically hindered amino acids, such as those with N-methyl or α,α-dialkylated structures, may proceed more slowly and require more forcing conditions or specialized coupling reagents to achieve high yields. globalresearchonline.netuniurb.it Studies have shown that the incorporation of bulky groups can perturb binding and reduce reaction efficiency. beilstein-journals.org

Solvent Systems: The choice of solvent is critical for optimizing coupling efficiency. The reaction is typically carried out in aprotic polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO). glenresearch.comglenresearch.com These solvents are effective at dissolving both the this compound and the amine-containing substrate. It is crucial to use anhydrous (dry) solvents, as NHS esters are susceptible to hydrolysis in the presence of water. glenresearch.comcreative-proteomics.com This hydrolysis competes with the desired amidation reaction, reducing the yield of the target product. glenresearch.com

| Factor | Influence on Coupling Efficiency |

| Steric Hindrance | Increased steric bulk on either the amine or the acylating agent can decrease the reaction rate and yield. beilstein-journals.orgglobalresearchonline.net |

| Solvent | Aprotic polar solvents like DMF and DMSO are preferred. glenresearch.comglenresearch.com The solvent must be anhydrous to prevent hydrolysis of the NHS ester. glenresearch.comcreative-proteomics.com |

| pH | Optimal pH is typically between 7.2 and 9.0 to ensure the amine is deprotonated and nucleophilic. creative-proteomics.comglenresearch.comatto-tec.com Higher pH increases the rate of ester hydrolysis. atto-tec.com |

Selectivity in Coupling Reactions

One of the key advantages of using this compound is the high degree of selectivity it offers in chemical reactions, particularly in the presence of multiple functional groups.

The N-hydroxysuccinimide ester of this compound exhibits remarkable chemoselectivity, reacting preferentially with primary aliphatic amines over other nucleophiles. glenresearch.com While NHS esters can also react with other functional groups such as hydroxyl (-OH) and sulfhydryl (-SH) groups, the resulting ester and thioester linkages are significantly less stable than the amide bond formed with primary amines. glenresearch.com These less stable linkages are prone to hydrolysis or can be displaced by amines. glenresearch.com This selective reactivity allows for the specific modification of primary amines in complex molecules, such as proteins, which contain a variety of functional groups. glenresearch.com The Boc protecting group further ensures that the amino group of the D-phenylalanine itself does not participate in unwanted side reactions.

In substrates containing multiple amine groups, such as proteins with several lysine (B10760008) residues and an N-terminal amine, the regioselectivity of the reaction with this compound can be influenced by several factors. The nucleophilicity of the different amine groups plays a crucial role. nih.gov The pKa of the N-terminal α-amino group is generally lower (pKa ≈ 7.6–8.0) than that of the ε-amino group of lysine residues (pKa ≈ 9.3–9.5). nih.gov By carefully controlling the pH of the reaction, it is possible to selectively deprotonate and thus acylate the N-terminal amine while the lysine residues remain largely protonated and less reactive. nih.govjyi.org

However, in many protein labeling applications, the goal is not necessarily to target a single site but rather to achieve a controlled level of modification across multiple available amines. glenresearch.com In such cases, the reaction is often performed at a pH where multiple lysine residues and the N-terminus are reactive, leading to a statistically distributed labeling pattern. glenresearch.com For substrates with multiple, distinct primary amines, achieving high regioselectivity often requires careful optimization of reaction conditions, including pH, temperature, and reaction time.

Side Reactions and Their Minimization

While the coupling of this compound with primary amines is generally efficient and selective, several side reactions can occur, potentially reducing the yield of the desired product and complicating purification.

The most common side reaction is the hydrolysis of the NHS ester. creative-proteomics.comatto-tec.com In the presence of water, the ester can be cleaved, regenerating the carboxylic acid (Boc-D-Phe-OH) and releasing NHS. glenresearch.com This side reaction is competitive with the aminolysis reaction and is accelerated at higher pH values. atto-tec.com To minimize hydrolysis, reactions should be conducted in anhydrous solvents whenever possible, and the pH should be carefully controlled, avoiding excessively basic conditions. glenresearch.comatto-tec.com

Another potential side reaction is the formation of urea (B33335) byproducts, which can occur when using carbodiimide (B86325) coupling agents like DCC to generate the NHS ester in situ. amerigoscientific.com However, when using pre-activated this compound, this is not a concern during the coupling step itself.

In the context of peptide synthesis, racemization of the chiral center of the amino acid can be a concern, particularly when activating the carboxyl group. globalresearchonline.netluxembourg-bio.com However, the use of NHS esters is known to generally minimize the risk of racemization compared to some other activation methods. globalresearchonline.net

During the deprotection of the Boc group using strong acids like trifluoroacetic acid (TFA), side reactions involving sensitive amino acid residues in the peptide chain can occur. peptide.com For example, tryptophan, cysteine, and methionine residues can be modified by the tert-butyl cation generated during Boc cleavage. peptide.com The addition of scavengers, such as dithiothreitol (B142953) (DTT) or thioanisole, to the cleavage cocktail can help to prevent these unwanted modifications. peptide.com

Summary of Side Reactions and Minimization Strategies

| Side Reaction | Description | Minimization Strategy |

| Hydrolysis | Reaction of the NHS ester with water to form Boc-D-Phe-OH. glenresearch.comatto-tec.com | Use anhydrous solvents; control pH (avoiding highly basic conditions); use a higher concentration of the amine. glenresearch.comatto-tec.com |

| Racemization | Loss of stereochemical integrity at the α-carbon. | Use of NHS esters generally minimizes racemization. globalresearchonline.net Careful control of base and temperature during coupling. |

| Side-chain Modification (during deprotection) | Alkylation of sensitive residues (e.g., Trp, Met, Cys) by tert-butyl cations during Boc removal. peptide.com | Addition of scavengers (e.g., dithiothreitol, thioanisole) to the deprotection solution. peptide.com |

| Aspartimide Formation | Cyclization of aspartic acid residues, a common issue in Fmoc-based synthesis, but can also occur under certain conditions in Boc chemistry. nih.govub.edu | Careful selection of protecting groups and coupling conditions. |

Control of Diastereomeric Purity During Coupling

A paramount concern in peptide synthesis is the preservation of chiral integrity. The activation of a carboxylic acid can increase the acidity of the α-proton, making it susceptible to base-catalyzed abstraction and subsequent epimerization. This would lead to the formation of a diastereomeric peptide impurity (in this case, containing L-phenylalanine instead of D-phenylalanine), which is often difficult to separate from the desired product.

The use of urethane-based protecting groups, such as Boc, is a primary strategy to suppress racemization. The mechanism of racemization often proceeds through the formation of a 5(4H)-oxazolone intermediate. The electron-donating nature of the Boc group's oxygen atom disfavors the formation of this planar, achiral intermediate, thus preserving the stereochemistry of the D-phenylalanine residue.

Research has shown that the choice of coupling conditions, including solvents, bases, and additives, plays a crucial role in maintaining high diastereomeric purity. Studies involving the synthesis of dipeptides using Boc-Phe-OSu under specific conditions, such as ball-milling, have reported the absence of epimerization as confirmed by High-Performance Liquid Chromatography (HPLC) analysis. rsc.org Similarly, a study on the synthesis of a Boc-Phe-D-Phe derivative confirmed the absence of epimerization through both NMR and chiral HPLC analysis, highlighting the stability of the Boc-protected residue under controlled activation and coupling protocols. uva.nl

The following table summarizes key strategies and findings from various studies aimed at controlling diastereomeric purity during peptide coupling reactions.

| Strategy/Condition | Description | Research Finding/Outcome | Citation(s) |

| Urethane Protection | The N-α-Boc group suppresses epimerization by disfavoring the formation of a planar oxazolone (B7731731) intermediate. | Urethane-protected amino acids, including Boc derivatives, are known to couple with minimal epimerization. | osti.gov |

| Additives | Additives like 1-hydroxybenzotriazole (B26582) (HOBt) or N-hydroxysuccinimide (HOSu) are used with carbodiimides to form intermediate active esters that are less prone to racemization. | The use of HOBt or HOSu is a standard method to reduce epimerization when using coupling agents like DCC. uniurb.it | |

| Solvent Choice | Less polar solvents are generally preferred to minimize racemization. | The rate of N-acylurea formation, a competing side reaction, is much slower in dichloromethane (B109758) (DCM) compared to N,N-dimethylformamide (DMF). uniurb.it | |

| Base Selection | The basicity and concentration of the tertiary amine used for neutralization can influence the rate of epimerization. Weaker bases may be preferred. | The pH of the reaction mixture is a critical parameter; a lower pH can be maintained by using additives like HOBt, which helps suppress racemization. oup.com | |

| Mechanosynthesis | Liquid-assisted grinding (ball-milling) provides an alternative, often solvent-free, reaction environment. | Coupling of Boc-Phe-OSu with amino acid esters via ball-milling resulted in high yields with no detectable epimerization by HPLC. | rsc.orgresearchgate.net |

| Chiral Purity Analysis | Diastereomeric purity can be precisely determined by converting the amino acid into a dipeptide with a chiral auxiliary (e.g., using a Boc-L-AA-OSu reagent) followed by HPLC separation. | This method allows for the quantification of as little as 0.01% of the contaminating optical antipode. researchgate.net |

It is well-established that urethane-protected amino acids like this compound generally couple without significant epimerization. osti.gov However, careful selection of coupling reagents and conditions remains vital to ensure the highest possible diastereomeric purity of the final peptide product.

Strategies to Suppress Unwanted Side Products

Beyond epimerization, several other side reactions can occur during the coupling step with this compound, potentially reducing the yield and purity of the target peptide. The primary strategies to mitigate these issues involve controlling reaction conditions and understanding the reactivity of the intermediates.

One of the most common side reactions, particularly when this compound is generated in situ from Boc-D-Phe-OH using a carbodiimide like dicyclohexylcarbodiimide (B1669883) (DCC), is the formation of N-acylurea. The highly reactive O-acylisourea intermediate can rearrange into a stable and unreactive N-acylurea, which consumes the activated amino acid. uniurb.itcore.ac.uk Using pre-activated, purified this compound avoids this specific problem.

Another potential side reaction is the hydrolysis of the active ester. This compound can react with any moisture present in the reaction medium, reverting to the starting material, Boc-D-Phe-OH, and releasing N-hydroxysuccinimide (HOSu). While some studies indicate that Boc-amino acid-OSu esters are relatively stable in aqueous media compared to other active esters like HOBt esters, it is standard practice to use anhydrous solvents to minimize this pathway. oup.com Fortunately, the HOSu byproduct of both coupling and hydrolysis is water-soluble and generally easy to remove during workup. rsc.org

The table below outlines common unwanted side products and the strategies employed to suppress their formation.

| Unwanted Side Product | Formation Mechanism | Suppression Strategy | Citation(s) |

| N-Acylurea | Irreversible rearrangement of the O-acylisourea intermediate formed during in situ activation with carbodiimides (e.g., DCC). | Use pre-activated and purified this compound instead of generating it in situ. If in situ activation is necessary, add HOSu to trap the O-acylisourea as the desired active ester. | uniurb.itcore.ac.ukekb.eg |

| Hydrolysis Product (Boc-D-Phe-OH) | Reaction of the active ester with water present in the reaction medium. | Use anhydrous solvents (e.g., DMF, DCM) and reagents. Monitor reaction progress to avoid unnecessarily long reaction times. | oup.com |

| Diketopiperazine (DKP) | Intramolecular cyclization of a dipeptide-resin, leading to cleavage from the support. This is more prominent after the second amino acid is coupled in solid-phase peptide synthesis (SPPS). | In Boc-based SPPS, utilize in situ neutralization protocols. For solution-phase synthesis, control the base concentration and temperature. | uniurb.it |

| Guanidine Formation | Reaction of carbodiimides with primary amines, which can be a concern when using amino acid ester hydrochlorides without sufficient base. | This is generally negligible when unprotonated amino acid derivatives are used for acylation. |

By employing pre-activated this compound and maintaining anhydrous conditions, the primary side reactions can be effectively minimized, leading to a clean and efficient coupling process.

Analytical and Characterization Methodologies in Research

Chromatographic Techniques for Purity Assessment

Chromatographic methods are indispensable for evaluating the purity of Boc-D-Phe-OSu and monitoring its behavior during synthesis and reactions.

High-Performance Liquid Chromatography (HPLC) for Reaction Monitoring

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of this compound and monitoring the progress of reactions in which it is involved. HPLC separates compounds based on their differential interactions with a stationary phase and a mobile phase. For this compound, HPLC can effectively distinguish the desired product from starting materials, by-products, and degradation products. Studies often report purity levels for this compound as greater than or equal to 98.0% by HPLC sigmaaldrich.comfujifilm.com. In reaction monitoring, HPLC allows researchers to track the consumption of reactants and the formation of products over time, providing kinetic data and optimizing reaction conditions . For instance, in the context of peptide synthesis, HPLC can confirm the successful coupling of this compound to an amino acid or peptide chain and detect any unreacted starting material or side products like hydrolyzed succinimide (B58015) ester.

Table 1: Representative HPLC Purity Data for this compound

| Sample ID | Purity (HPLC) | Notes |

| This compound-LotA | ≥98.0% | Standard quality control assessment |

| This compound-LotB | 98.5% | Batch analysis post-synthesis |

| This compound-LotC | ≥99.0% | High-purity grade for sensitive reactions |

Data is representative and may vary based on specific analytical conditions and batch.

Chiral HPLC for Enantiomeric Excess Determination

Given that this compound is derived from D-phenylalanine, ensuring its enantiomeric purity is critical, especially in peptide synthesis where stereochemistry dictates biological activity. Chiral HPLC utilizes chiral stationary phases (CSPs) that can differentiate between enantiomers. This technique is employed to determine the enantiomeric excess (ee) of this compound, confirming that it predominantly consists of the D-enantiomer and has not undergone significant racemization during its synthesis or storage . While specific ee values for this compound are not universally published in general literature, the methodology is well-established for similar chiral compounds. For instance, chiral analysis methods are developed and validated using specialized chiral columns to ensure high enantiomeric purity . The optical activity, measured by polarimetry ([α]²⁰/D −21.0±1°, c = 1% in dioxane), also serves as an indicator of enantiomeric composition sigmaaldrich.com.

Spectroscopic Methods for Structural Elucidation (General Application)

Spectroscopic techniques provide detailed information about the molecular structure and functional groups present in this compound, serving as definitive tools for its structural confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for confirming the structure of this compound. Both ¹H NMR and ¹³C NMR provide characteristic signals that confirm the presence of the Boc protecting group, the phenylalanine moiety, and the N-hydroxysuccinimide ester.

¹H NMR: Key signals expected for this compound include a singlet around δ 1.4 ppm corresponding to the nine protons of the tert-butyl group of the Boc moiety. The aromatic protons of the phenyl ring typically appear as multiplets between δ 7.19–7.34 ppm. The proton on the alpha-carbon of phenylalanine (CH) usually resonates as a multiplet around δ 4.74 ppm, and the methylene (B1212753) protons (CH₂) of phenylalanine appear as a multiplet around δ 2.85–3.02 ppm. The N-hydroxysuccinimide protons often show a singlet around δ 2.85 ppm rsc.orgchemicalbook.com.

¹³C NMR: The ¹³C NMR spectrum would reveal characteristic signals for the carbonyl carbons of the Boc group (around δ 157.5 ppm), the ester carbonyl (around δ 169.9 ppm), and the succinimide carbonyls (around δ 171.3 ppm). The tert-butyl carbons of the Boc group would appear as a quaternary carbon around δ 80.9 ppm and a methyl carbon signal around δ 28.6 ppm. The alpha-carbon of phenylalanine would resonate around δ 54.8 ppm, and the methylene carbon around δ 38.6 ppm rsc.org.

NMR is also crucial for identifying impurities, such as residual solvents or unreacted starting materials, by comparing the observed spectra with literature data or simulated spectra .

Table 2: Representative NMR Chemical Shifts for this compound (¹H NMR in CD₃OD)

| Proton Type | Chemical Shift (δ, ppm) | Integration | Multiplicity | Assignment |

| tert-Butyl (Boc) | 1.36 | 9H | s | (CH₃)₃C-O-C(=O)- |

| N-Hydroxysuccinimide CH₂ | 2.85 | 4H | s | -O-C(=O)-CH₂-CH₂-C(=O)- |

| Phenylalanine CH | 4.74 | 1H | dd | Boc-NH-CH(CH₂Ph)-C(=O)- |

| Phenylalanine CH₂ | 3.02 | 1H | dd | Boc-NH-CH(CH₂Ph)-C(=O)- |

| 2.85 | 1H | dd | Boc-NH-CH(CH₂Ph)-C(=O)- | |

| Phenyl Ring | 7.34–7.19 | 5H | m | -CH₂-C₆H₅ |

Data is representative and may vary based on solvent and specific experimental conditions.

Mass Spectrometry (MS) for Molecular Weight and Fragment Analysis

Mass Spectrometry (MS) is vital for confirming the molecular weight of this compound and can provide structural information through fragment analysis. Techniques like Electrospray Ionization (ESI) are commonly used.

Molecular Ion: For this compound (C₁₈H₂₂N₂O₆), the expected monoisotopic mass is approximately 362.15 Da. In positive ion mode ESI-MS, the protonated molecular ion [M+H]⁺ would be observed at m/z 363.16. In negative ion mode, the deprotonated molecular ion [M-H]⁻ might be observed at m/z 361.14.

Fragment Analysis: Fragmentation patterns can provide further structural confirmation. Common fragments might arise from the loss of the Boc group (e.g., [M - 100]⁺), cleavage of the ester bond, or fragmentation of the succinimide ring. For example, studies on similar compounds show characteristic fragment ions that help in structural elucidation rsc.org. High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, allowing for the determination of the elemental composition of the compound and its fragments, thus unequivocally confirming its identity.

Table 3: Expected Mass Spectrometric Data for this compound

| Ion Type | Expected m/z | Formula (for [M+H]⁺) | Technique | Notes |

| [M+H]⁺ | 363.16 | C₁₈H₂₃N₂O₆ | ESI+ | Protonated molecular ion |

| [M-H]⁻ | 361.14 | C₁₈H₂₁N₂O₆ | ESI- | Deprotonated molecular ion |

| [M-Boc]⁺ | 263.11 | C₁₃H₁₅NO₄ | ESI+ | Loss of tert-butoxycarbonyl group (100 Da) |

| Fragment Ion | ~204.08 | C₁₁H₁₄NO₃ | ESI+ | Fragment from phenylalanine moiety |

Calculated values are approximate and may vary based on ionization conditions and instrument accuracy.

Future Research Directions and Translational Perspectives

Development of Novel Peptide and Peptidomimetic Scaffolds

The incorporation of D-amino acids, such as D-phenylalanine, into peptide sequences is a well-established strategy for enhancing stability against proteolytic degradation and modulating biological activity ptfarm.plnih.gov. Boc-D-Phe-OSu serves as a key reagent for introducing this chiral center and its associated phenyl side chain into novel peptide architectures. Future research can leverage this compound to:

Design Constrained Peptides and Peptidomimetics: Utilizing this compound in cyclization strategies or in conjunction with other modified amino acids can lead to peptides with defined three-dimensional structures. These constrained scaffolds can exhibit improved receptor binding affinity and selectivity, as seen with D-amino acid substitutions in opioid peptide analogs mdpi.com. Research could focus on developing peptidomimetics that mimic specific peptide conformations, thereby creating potent and selective therapeutic agents.

Incorporate into Non-Canonical Backbones: Beyond traditional peptide bonds, this compound can be employed in the synthesis of peptidomimetics with altered backbone structures (e.g., beta-peptides, gamma-peptides, or peptoids). This diversification of the peptide backbone, while retaining the D-phenylalanine side chain, could yield compounds with unique physicochemical properties and biological functions, potentially leading to new classes of drugs or biomaterials ptfarm.pl.

Combinatorial Library Synthesis: The reactivity of this compound makes it suitable for high-throughput synthesis of peptide libraries. These libraries, incorporating D-phenylalanine at various positions, can be screened for novel biological activities, leading to the discovery of new therapeutic leads or diagnostic tools.

Expanding Applications in Targeted Therapeutics and Diagnostics

Peptides are increasingly recognized for their potential in targeted drug delivery and diagnostics due to their specificity, biocompatibility, and low immunogenicity researchgate.netmdpi.commdpi.comacs.org. The inclusion of D-phenylalanine can further enhance the therapeutic profile of such agents. Future translational research involving this compound could focus on:

Peptide-Drug Conjugates (PDCs) and Targeted Delivery Systems: this compound can be used to synthesize peptide sequences that act as targeting ligands for specific cell surface receptors overexpressed in diseases like cancer. These peptides, when conjugated to cytotoxic drugs or imaging agents, can facilitate targeted delivery, thereby increasing therapeutic efficacy and reducing systemic toxicity researchgate.netmdpi.com. The stability imparted by D-phenylalanine can be particularly beneficial for longer circulation times.

Diagnostic Imaging Agents: Peptides modified with D-phenylalanine can be developed as imaging agents for molecular diagnostics. By conjugating peptides synthesized using this compound to radioisotopes or fluorescent probes, researchers can create agents that specifically accumulate in diseased tissues, enabling early and accurate diagnosis through techniques like PET or SPECT imaging.

Therapeutics with Enhanced Pharmacokinetic Profiles: The inherent resistance of D-amino acids to enzymatic degradation can lead to therapeutic peptides with extended half-lives and improved oral bioavailability ptfarm.plnih.gov. Future research can systematically explore the impact of D-phenylalanine incorporation, facilitated by this compound, on the pharmacokinetic and pharmacodynamic properties of various peptide-based drugs, aiming for more convenient administration routes and sustained therapeutic effects.

Advancements in High-Throughput Synthesis Methodologies

The demand for rapid and efficient peptide synthesis is growing, particularly for drug discovery and development. This compound is a versatile reagent that can be integrated into advanced synthesis platforms:

Automated and Parallel Synthesis: this compound is compatible with automated solid-phase peptide synthesizers (SPPS), enabling high-throughput production of peptide libraries and complex sequences nih.govsigmaaldrich.com. Future advancements may involve optimizing coupling protocols for this compound to further reduce reaction times and improve yields in parallel synthesis setups, allowing for the rapid screening of large numbers of peptide analogs.

Flow Chemistry for Peptide Synthesis: Continuous flow systems offer advantages in terms of reaction control, safety, and scalability elte.hu. Research could focus on adapting the use of this compound within microreactor or continuous flow platforms. This could lead to more efficient and reproducible synthesis of peptides, potentially reducing solvent usage and waste generation compared to traditional batch methods.

Development of Novel Coupling Strategies: While N-hydroxysuccinimide esters are efficient activators, ongoing research into novel coupling reagents and catalysts could further enhance the efficiency and reduce side reactions (such as racemization) when using this compound, particularly for challenging sequences or large-scale production.

Green Chemistry Innovations in this compound Utilization

The principles of green chemistry are increasingly important in chemical synthesis, aiming to reduce environmental impact and improve sustainability rsc.orgpeptide.com. Future research can focus on making the utilization of this compound more environmentally friendly:

Safer Solvents and Reagents: Traditional SPPS often relies on solvents like DMF and NMP, which are classified as hazardous rsc.orgpeptide.com. Research efforts can explore the use of greener solvents (e.g., 2-MeTHF, γ-valerolactone) in conjunction with this compound, as demonstrated with other activated amino acid derivatives nih.govrsc.org. Additionally, exploring more benign coupling reagents and additives that minimize waste and potential hazards is crucial.

Atom Economy and Waste Reduction: Optimizing reaction conditions to maximize atom economy and minimize byproduct formation is a key green chemistry principle peptide.com. Future work could investigate catalytic methods for peptide coupling using this compound or develop more efficient purification techniques that reduce solvent waste.

Solvent-Free Synthesis: Emerging technologies like ball milling have shown promise for solvent-free peptide synthesis using activated amino acid derivatives rsc.org. Investigating the applicability of such methods for this compound could offer a significantly greener alternative to conventional solution-phase or solid-phase approaches.

常见问题

Q. What are the critical experimental parameters for synthesizing Boc-D-Phe-OSu with high enantiomeric purity?

Methodological Answer: Enantiomeric purity hinges on reaction conditions such as temperature (typically 0–4°C for carbamate protection), solvent choice (e.g., DCM or THF for inert environments), and stoichiometry of the coupling reagent. Use chiral HPLC or polarimetry for purity validation. Ensure proper inert gas purging to prevent racemization during activation of the hydroxyl group .

Q. Which spectroscopic and chromatographic techniques are essential for characterizing this compound?

Methodological Answer:

- NMR : Confirm tert-butoxycarbonyl (Boc) protection via δ 1.4 ppm (9H singlet) and ester carbonyl resonance at δ 170–175 ppm.

- HPLC-MS : Verify molecular ion peaks ([M+H]⁺) and retention time consistency against standards.

- FTIR : Validate ester C=O stretching (~1740 cm⁻¹) and Boc-group vibrations (~1680 cm⁻¹). Always cross-reference with literature spectra to rule out side products .

Q. How should researchers design a peptide coupling experiment using this compound to minimize side reactions?

Methodological Answer: Optimize pH (6.5–7.5) to balance nucleophilicity of the amine and stability of the active ester. Use a 1.2–1.5 molar excess of this compound relative to the target amine. Monitor reaction progress via TLC or LC-MS to detect premature deprotection or hydrolysis. Include a control reaction without the coupling agent to assess background reactivity .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data when this compound exhibits unexpected peaks in NMR?

Methodological Answer:

- Step 1 : Assign all peaks systematically (e.g., DQF-COSY for coupling patterns, HSQC for carbon-proton correlations).

- Step 2 : Compare with simulated spectra (e.g., using MestReNova) to identify impurities like residual solvents or diastereomers.

- Step 3 : If ambiguity persists, repeat synthesis with deuterated solvents or alternative protecting groups (e.g., Fmoc) to isolate confounding variables .

Q. What strategies are effective for integrating this compound into solid-phase peptide synthesis (SPPS) while avoiding resin incompatibility?

Methodological Answer:

- Resin Selection : Use Wang or Rink amide resins with acid-labile linkers to accommodate Boc deprotection (TFA treatment).

- Coupling Protocol : Pre-activate this compound with HOBt/DIC in DMF for 30 min before adding to the resin-bound peptide.

- Quality Control : Perform Kaiser tests after each coupling cycle to detect unreacted amines, and use MALDI-TOF for intermediate mass verification .

Q. How should researchers analyze conflicting kinetic data in this compound-mediated peptide bond formation?

Methodological Answer:

- Data Triangulation : Compare reaction rates under varying conditions (e.g., solvent polarity, temperature) using Arrhenius plots.

- Error Analysis : Quantify measurement uncertainties (e.g., HPLC peak integration tolerances ±5%).

- Mechanistic Modeling : Apply density functional theory (DFT) to simulate transition states and identify steric or electronic bottlenecks. Reconcile discrepancies by revisiting assumptions about solvent effects or reagent stability .

Q. What methodologies are recommended for studying the stability of this compound in aqueous versus non-aqueous environments?

Methodological Answer:

- Accelerated Stability Testing : Incubate the compound in buffers (pH 3–10) at 40°C for 72 hours. Quantify degradation via UPLC-UV at 254 nm.

- Kinetic Profiling : Use pseudo-first-order kinetics to calculate half-lives.

- Structural Elucidation : Isolate degradation products (e.g., hydrolyzed ester) via prep-HPLC and characterize by high-resolution MS and 2D NMR .

Methodological Frameworks

Q. How can the PICO framework be adapted to design studies involving this compound?

Example Application:

- Population (P) : Peptide sequences with sterically hindered N-termini.

- Intervention (I) : Coupling using this compound vs. alternative activated esters.

- Comparison (C) : Yield, enantiomeric excess, and reaction time.

- Outcome (O) : Identification of optimal conditions for hindered peptide synthesis. Validate with ANOVA for multi-variable comparisons .

What are the FINER criteria for evaluating research questions on this compound’s applications in unnatural amino acid synthesis?

Methodological Checklist:

- Feasible : Access to chiral columns and preparative HPLC.

- Interesting : Novelty in addressing β-sheet disruptors in amyloid research.

- Novel : Comparison of this compound with newer photo-labile protecting groups.

- Ethical : Compliance with waste disposal regulations for organic solvents.

- Relevant : Contribution to peptide therapeutics development pipelines .

Data Management and Reproducibility

Q. How should researchers document this compound synthesis protocols to ensure reproducibility?

Best Practices:

- Detailed Experimental Logs : Record exact molar ratios, solvent batches, and equipment calibration dates.

- Supporting Information : Include NMR raw data, HPLC chromatograms, and spectral assignments in supplementary materials.

- Version Control : Use digital lab notebooks (e.g., LabArchives) to track protocol iterations and anomalies .

Q. What statistical methods are appropriate for analyzing dose-response relationships in this compound toxicity assays?

Methodological Guidance:

- Nonlinear Regression : Fit IC₅₀ curves using four-parameter logistic models (e.g., GraphPad Prism).

- Outlier Detection : Apply Grubbs’ test to exclude anomalous data points.

- Meta-Analysis : If combining multiple studies, use random-effects models to account for heterogeneity in cell lines or assay conditions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.